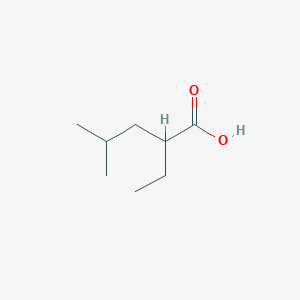

2-Ethyl-4-methylpentanoic acid

Overview

Description

2-Ethyl-4-methylpentanoic acid is an organic compound with the molecular formula C8H16O2 . It has an average mass of 144.211 Da and a mono-isotopic mass of 144.115036 Da . It is a liquid at room temperature .

Molecular Structure Analysis

The molecular structure of 2-Ethyl-4-methylpentanoic acid consists of 8 carbon atoms, 16 hydrogen atoms, and 2 oxygen atoms . The InChI code for this compound is 1S/C8H16O2/c1-4-7(8(9)10)5-6(2)3/h6-7H,4-5H2,1-3H3,(H,9,10) .Physical And Chemical Properties Analysis

2-Ethyl-4-methylpentanoic acid has a density of 0.9±0.1 g/cm3, a boiling point of 230.6±8.0 °C at 760 mmHg, and a flash point of 104.8±9.8 °C . It has a molar refractivity of 40.6±0.3 cm3, a polar surface area of 37 Å2, and a molar volume of 156.0±3.0 cm3 .Scientific Research Applications

Antifungal Metabolite Production

2-Ethyl-4-methylpentanoic acid has been identified in the antifungal metabolites produced by Lactobacillus plantarum and Lactobacillus coryniformis isolated from rice rinsed water . These metabolites have shown remarkable antifungal activity against Aspergillus flavus and Aspergillus fumigatus .

Bio-Preservation

The antifungal metabolites, including 2-Ethyl-4-methylpentanoic acid, isolated from non-dairy sources have been considered as a good choice for bio-preservation . They have the potential to increase the shelf-life and nutritional values of foodstuffs .

Organic Acid Analysis

2-Ethyl-4-methylpentanoic acid can be identified by reversed-phase high-performance liquid chromatography (RP-HPLC) and gas chromatography–mass spectrometry (GC–MS) analysis . This makes it useful in the field of analytical chemistry.

Synthesis of Compounds

2-Ethyl-4-methylpentanoic acid is an important intermediate in the synthesis of a variety of compounds. It plays a crucial role in the production of complex molecules in chemical research.

Production of Polymers and Surfactants

This organic acid is also used in the production of polymers and surfactants. These materials have a wide range of applications, from industrial manufacturing to consumer products.

Flavor Component Analysis

In the field of food science, 2-Ethyl-4-methylpentanoic acid has been identified as a characteristic flavor component in the brew of cooked clam (Meretrix lusoria) . This highlights its importance in the analysis and development of food flavors.

Safety and Hazards

The safety information for 2-Ethyl-4-methylpentanoic acid indicates that it is potentially dangerous. The hazard statements include H315 (causes skin irritation), H318 (causes serious eye damage), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding contact with skin and eyes, and preventing the formation of dust and aerosols .

Mechanism of Action

Target of Action

This compound belongs to the class of organic compounds known as methyl-branched fatty acids . These are fatty acids with an acyl chain that has a methyl branch .

Mode of Action

It is known that fatty acids can interact with various cellular targets, including enzymes and receptors, and can be involved in signal transduction pathways .

Biochemical Pathways

It is known that branched-chain fatty acids, such as 2-ethyl-4-methylpentanoic acid, can be metabolized in the body . The metabolism of these compounds involves various enzymes and can lead to the production of different metabolites .

Pharmacokinetics

As a fatty acid, it is likely to be absorbed in the gastrointestinal tract and distributed throughout the body via the bloodstream . It may be metabolized in the liver and other tissues, and excreted in the urine and feces .

Result of Action

Fatty acids can have various effects on cells, including altering membrane fluidity, modulating enzyme activity, and influencing gene expression .

Action Environment

The action, efficacy, and stability of 2-Ethyl-4-methylpentanoic acid can be influenced by various environmental factors. These may include the pH and temperature of the environment, the presence of other compounds, and specific conditions within the body . .

properties

IUPAC Name |

2-ethyl-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c1-4-7(8(9)10)5-6(2)3/h6-7H,4-5H2,1-3H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTCNGAJYWUIFFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40881254 | |

| Record name | Pentanoic acid, 2-ethyl-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40881254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethyl-4-methylpentanoic acid | |

CAS RN |

108-81-6 | |

| Record name | 2-Ethyl-4-methylpentanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108-81-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Valeric acid, 2-ethyl-4-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108816 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentanoic acid, 2-ethyl-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40881254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Ethyl-4-methylpentanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 2-Ethyl-4-methylpentanoic acid differ from valproic acid in terms of its effects on cells, and what is the underlying mechanism?

A1: Unlike valproic acid (VPA), 2-ethyl-4-methylpentanoic acid does not inhibit histone deacetylases (HDACs) []. This distinction is crucial because HDAC inhibition is linked to VPA's effects on gene expression and angiogenesis. Studies show that 2-ethyl-4-methylpentanoic acid does not affect endothelial cell proliferation, tube formation (an essential step in angiogenesis), or the expression of endothelial nitric oxide synthase (eNOS), all of which are influenced by VPA []. These findings suggest that 2-ethyl-4-methylpentanoic acid may possess a distinct mechanism of action and biological profile compared to VPA.

Q2: Does 2-ethyl-4-methylpentanoic acid exhibit teratogenic effects like valproic acid, and if not, why?

A2: Research indicates that 2-ethyl-4-methylpentanoic acid does not display teratogenic effects, unlike VPA and its teratogenic analog (S)-2-pentyl-4-pentynoic acid []. This difference is attributed to the inability of 2-ethyl-4-methylpentanoic acid to inhibit HDACs []. VPA's teratogenicity is suggested to be linked to its HDAC inhibitory activity, leading to the deregulation of genes crucial for embryonic development, including neural tube formation []. The absence of HDAC inhibition by 2-ethyl-4-methylpentanoic acid could explain its lack of teratogenic effects.

Q3: Can gene expression profiling be used to differentiate between the effects of valproic acid and its analogs like 2-ethyl-4-methylpentanoic acid?

A3: Yes, gene expression profiling using microarray technology has successfully differentiated the effects of VPA, 2-ethyl-4-methylpentanoic acid, and other VPA analogs []. Studies on mouse embryonic stem cells showed that VPA and its teratogenic analogs, unlike 2-ethyl-4-methylpentanoic acid, significantly alter the expression of numerous genes involved in embryonic development and morphogenesis []. These findings highlight the potential of toxicogenomic approaches for identifying early gene expression changes associated with specific VPA analogs and predicting their potential developmental toxicity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{3-[4-Amino-3-(trifluoromethyl)phenoxy]phenyl}-N,N-dimethylamine](/img/structure/B1345885.png)

![Methyl 2-{4-[4-amino-3-(trifluoromethyl)phenoxy]-phenyl}acetate](/img/structure/B1345889.png)

![N-[3-(4-Amino-2-methylphenoxy)phenyl]acetamide](/img/structure/B1345892.png)

![4-[4-(Tert-butyl)phenoxy]-3-fluorophenylamine](/img/structure/B1345904.png)